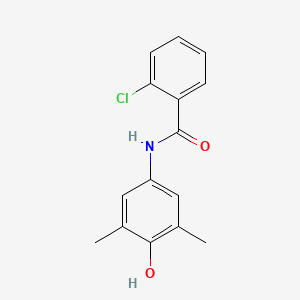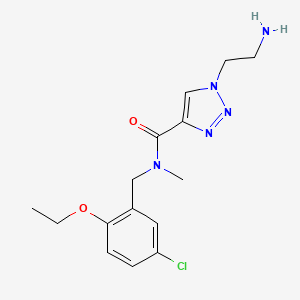
2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide, also known as CHDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHDMB belongs to the class of benzamides and has been shown to exhibit important biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. In
Applications De Recherche Scientifique
Biological Activity and Antibacterial Properties
- A study by Imramovský et al. (2011) described the biological activity of chloro-hydroxy-N-arylalkylbenzamides against mycobacterial, bacterial, and fungal strains. These compounds showed activity comparable to or higher than standards like isoniazid and fluconazole, indicating significant antibacterial and antifungal potential (Imramovský et al., 2011).
Anticonvulsant Activity
- Research on similar benzamide derivatives has shown potential in anticonvulsant applications. Afolabi et al. (2012) studied N-(2,6-diisopropylphenyl) benzamides, which demonstrated partial protection against chemically induced seizures in mice (Afolabi, Barau, & Agbede, 2012).
Polymer Synthesis
- Liaw et al. (2002) reported on the synthesis of highly soluble polyamides using a derivative of 2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide. These polyamides showed excellent solubility in various solvents and potential for material science applications (Liaw, Huang, Hsu, & Chen, 2002).
Anticancer Activity
- Imramovský et al. (2013) explored the antiproliferative and cytotoxic activity of substituted 2-hydroxy-N-(arylalkyl)benzamides against various cancer cell lines. Some compounds showed promising activity, suggesting potential use in cancer therapy (Imramovský et al., 2013).
Herbicidal Properties
- Viste, Cirovetti, and Horrom (1970) reported on the herbicidal activity of benzamides, which could be relevant for agricultural applications (Viste, Cirovetti, & Horrom, 1970).
Propriétés
IUPAC Name |
2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-7-11(8-10(2)14(9)18)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHWMUJFOVTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)

![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)

![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)
![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)

![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
![N-[4-(aminosulfonyl)benzyl]-3-(dimethylamino)benzamide](/img/structure/B5600517.png)
